propan-2-yl cyclopentanecarboxylate
Overview
Description
It is a colorless liquid with a molecular weight of 156.22 g/mol . This compound is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Propan-2-yl cyclopentanecarboxylate can be synthesized through the esterification of cyclopentanecarboxylic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves the continuous esterification process, where cyclopentanecarboxylic acid and isopropanol are reacted in the presence of an acid catalyst. The reaction mixture is then distilled to separate the ester from the reaction by-products .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl cyclopentanecarboxylate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form cyclopentanecarboxylic acid and isopropanol.
Reduction: Reduction of the ester can yield cyclopentane and isopropanol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Cyclopentanecarboxylic acid and isopropanol.
Reduction: Cyclopentane and isopropanol.
Substitution: Various substituted cyclopentanecarboxylates depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl cyclopentanecarboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of propan-2-yl cyclopentanecarboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release cyclopentanecarboxylic acid and isopropanol, which can then interact with various biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: The parent acid of propan-2-yl cyclopentanecarboxylate.
Methyl cyclopentanecarboxylate: Another ester of cyclopentanecarboxylic acid with similar properties.
Ethyl cyclopentanecarboxylate: An ester with a slightly different alkyl group.
Uniqueness
This compound is unique due to its specific ester group, which imparts distinct chemical and physical properties compared to other esters of cyclopentanecarboxylic acid. Its unique structure allows for specific interactions and applications in various fields .
Biological Activity
Propan-2-yl cyclopentanecarboxylate, with the chemical formula C₈H₁₄O₂ and a molecular weight of 156.22 g/mol, is an ester derived from cyclopentanecarboxylic acid and isopropanol. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
Synthesis and Properties
Synthesis Methods:
this compound can be synthesized through the esterification of cyclopentanecarboxylic acid with isopropanol, typically using a strong acid catalyst like sulfuric acid. In industrial settings, continuous esterification processes are employed to enhance yield and efficiency.
Physical Properties:
- Appearance: Colorless liquid
- Molecular Weight: 156.22 g/mol
- Boiling Point: Approximately 150 °C
The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. The ester group can undergo hydrolysis, releasing cyclopentanecarboxylic acid and isopropanol, which may then interact with cellular targets. This interaction can influence several biological pathways, although specific molecular targets remain to be fully elucidated.
Research Findings
Recent studies have explored the compound's potential therapeutic properties:
- Antimicrobial Activity: Preliminary investigations suggest that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of vital enzymatic pathways.
- Anti-inflammatory Effects: Some studies indicate that this compound may modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines, although further research is needed to confirm these effects and elucidate the underlying mechanisms .
- Neuroprotective Properties: There are indications that this compound could have neuroprotective effects, possibly by modulating neurotransmitter activity or protecting neuronal cells from oxidative stress .
Comparative Analysis
To understand its biological activity better, it is useful to compare this compound with similar compounds:
Compound | Structure Type | Notable Biological Activity |
---|---|---|
This compound | Ester | Antimicrobial, anti-inflammatory |
Cyclopentanecarboxylic acid | Carboxylic Acid | Precursor in various synthetic pathways |
Methyl cyclopentanecarboxylate | Ester | Similar antimicrobial properties |
Case Studies
-
Study on Antimicrobial Effects:
A study conducted on this compound demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The compound was found to disrupt bacterial cell wall integrity, leading to cell lysis. -
Inflammation Modulation:
In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in murine models, this compound reduced levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent . -
Neuroprotective Study:
Research involving neuronal cell cultures exposed to oxidative stress showed that treatment with this compound resulted in decreased apoptosis rates and improved cell viability compared to untreated controls .
Properties
IUPAC Name |
propan-2-yl cyclopentanecarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-7(2)11-9(10)8-5-3-4-6-8/h7-8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDEHXGMNPBCMKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1CCCC1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801287146 | |
Record name | 1-Methylethyl cyclopentanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801287146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106083-73-2 | |
Record name | 1-Methylethyl cyclopentanecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106083-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methylethyl cyclopentanecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801287146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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